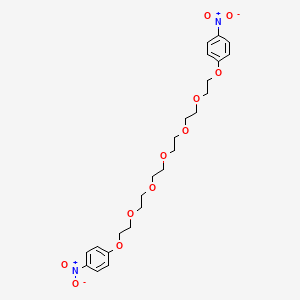
1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane is a synthetic organic compound It features a long polyether chain with nitrophenoxy groups at both ends
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane typically involves the reaction of a polyether chain with 4-nitrophenol. The reaction conditions often include:
Solvent: Common solvents like dichloromethane or tetrahydrofuran.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures, typically around 50-100°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may involve continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The nitrophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product would be the corresponding diamine derivative.
Substitution: Products would vary depending on the nucleophile used, resulting in various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug delivery systems due to its polyether chain.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the synthesis of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action for 1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane would depend on its specific application. For example:
In drug delivery: The polyether chain can facilitate the transport of drugs across cell membranes.
In materials science: The nitrophenoxy groups can interact with other molecules to form stable polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,17-Bis(4-aminophenoxy)-3,6,9,12,15-pentaoxaheptadecane: Similar structure but with amino groups instead of nitro groups.
1,17-Bis(4-methoxyphenoxy)-3,6,9,12,15-pentaoxaheptadecane: Similar structure but with methoxy groups instead of nitro groups.
Uniqueness
1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane is unique due to its nitro groups, which can undergo specific chemical reactions that other similar compounds cannot. This makes it valuable for certain synthetic applications and research studies.
Propriétés
Numéro CAS |
84649-38-7 |
|---|---|
Formule moléculaire |
C24H32N2O11 |
Poids moléculaire |
524.5 g/mol |
Nom IUPAC |
1-nitro-4-[2-[2-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C24H32N2O11/c27-25(28)21-1-5-23(6-2-21)36-19-17-34-15-13-32-11-9-31-10-12-33-14-16-35-18-20-37-24-7-3-22(4-8-24)26(29)30/h1-8H,9-20H2 |
Clé InChI |
GEUVOGSCIQGBHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCOCCOCCOCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


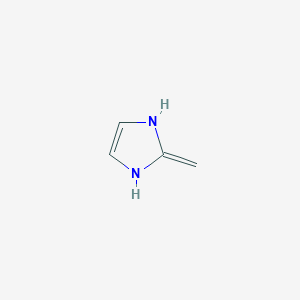
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)

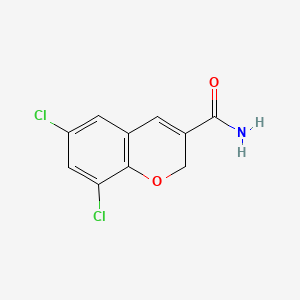
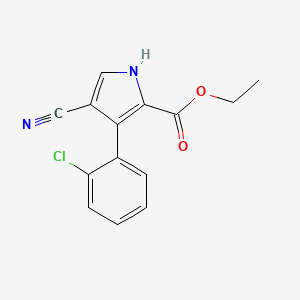
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
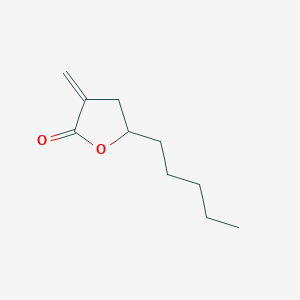
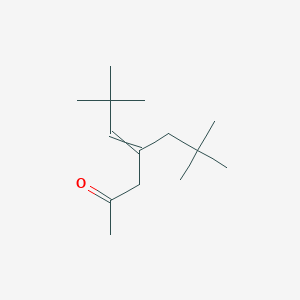
![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)
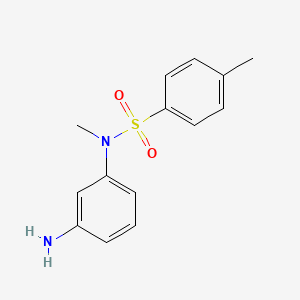

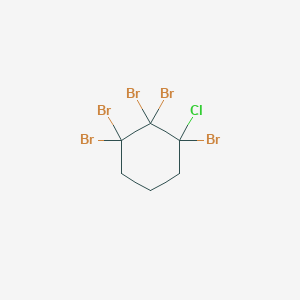
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14419271.png)
